ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)
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Description
Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a useful research compound. Its molecular formula is C24H28ClN3O11S and its molecular weight is 602.0 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is 601.1133076 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H28ClN3O11S
- Molecular Weight : 602.0 g/mol
- CAS Number : 301812-48-6
The structure includes a thiophene ring, a chlorophenyl group, and a piperazine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate exhibit notable antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
Compound | MIC (µg/mL) | MBC (µg/mL) | Tested Pathogen |
---|---|---|---|
7b | 0.22 | 0.25 | S. aureus |
5a | 0.30 | 0.35 | E. coli |
4a | 0.28 | 0.30 | Klebsiella spp. |
These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Cytotoxicity and Cancer Research
In research focused on cancer cell lines, compounds structurally related to ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate were evaluated for cytotoxic effects. The lead compound O4I2 was found to induce Oct3/4 expression in embryonic stem cells, promoting pluripotency . This mechanism may have implications for regenerative medicine and cancer therapy.
Case Study: Induction of Pluripotency
A study involving the compound O4I2 demonstrated its ability to reprogram somatic cells into induced pluripotent stem cells (iPSCs), highlighting its potential in cancer treatment strategies by targeting stem cell pathways .
The biological activity of ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for microbial survival.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Biofilm Disruption : Certain derivatives were effective in disrupting biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S.2C2H2O4/c1-3-27-20(26)18-15(14-6-4-5-7-16(14)21)13-28-19(18)22-17(25)12-24-10-8-23(2)9-11-24;2*3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3,(H,22,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWVPIBAAUEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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